1-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-ol
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Overview
Description
1-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-ol is a complex organic compound that features a benzimidazole ring fused with a pyrazole ring and a dimethoxyphenyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzimidazole Ring: Starting from o-phenylenediamine and carboxylic acids or their derivatives.
Formation of Pyrazole Ring: Using hydrazine derivatives and 1,3-diketones.
Coupling Reactions: Combining the benzimidazole and pyrazole intermediates under specific conditions, such as using catalysts or specific solvents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysis: Using metal catalysts to enhance reaction rates.
Solvent Selection: Choosing solvents that maximize solubility and reaction efficiency.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development and therapeutic applications.
Industry: Possible applications in materials science and catalysis.
Mechanism of Action
The mechanism of action of 1-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-ol would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include:
Binding to Active Sites: Inhibiting or activating enzymes.
Modulating Receptor Activity: Affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(1H-benzimidazol-2-yl)-3-phenyl-1H-pyrazol-5-ol: Lacks the dimethoxy groups.
1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol: Has only one methoxy group.
Uniqueness
1-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-ol is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H16N4O3 |
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Molecular Weight |
336.3 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H16N4O3/c1-24-15-8-7-11(9-16(15)25-2)14-10-17(23)22(21-14)18-19-12-5-3-4-6-13(12)20-18/h3-10,21H,1-2H3,(H,19,20) |
InChI Key |
PRKYWBSIICMQDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)N(N2)C3=NC4=CC=CC=C4N3)OC |
Origin of Product |
United States |
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